molecular formula C19H17FN2OS B2517049 3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile CAS No. 1706226-40-5

3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile

Cat. No.: B2517049
CAS No.: 1706226-40-5
M. Wt: 340.42
InChI Key: RESNULXFVZGOFD-UHFFFAOYSA-N
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Description

3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile is a synthetic organic compound characterized by a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) substituted with a 2-fluorophenyl group at the 7-position and a benzonitrile moiety linked via a carbonyl group at the 4-position.

Properties

IUPAC Name

3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c20-17-7-2-1-6-16(17)18-8-9-22(10-11-24-18)19(23)15-5-3-4-14(12-15)13-21/h1-7,12,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESNULXFVZGOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the thiazepane ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels.

Chemical Reactions Analysis

3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

Scientific Research Applications

3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s distinct features include:

  • 1,4-Thiazepane core : Offers conformational flexibility compared to smaller heterocycles like thiazole (five-membered, S/N-containing) found in BRAF/HDAC inhibitors (e.g., compounds 14b , 14g ) .
  • 2-Fluorophenyl group : Fluorine at the ortho position may enhance metabolic stability and lipophilicity, similar to fluorophenyl substituents in compounds (e.g., 12a , 14f ) .
  • Benzonitrile moiety: A polar, electron-withdrawing group distinct from sulfonamides (e.g., 14a–14j) or trifluoroacetamides (e.g., 15–16) in . Benzonitrile is also featured in OLED materials (), though in conjugated systems like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile .

Physicochemical and Functional Properties

  • Electronic effects : Fluorine’s electron-withdrawing nature and benzonitrile’s conjugation could influence reactivity or binding, akin to sulfonamide groups in BRAF/HDAC inhibitors .

Biological Activity

3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing data from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C17H18FN3O4SC_{17}H_{18}FN_3O_4S with a molecular weight of 379.4 g/mol. The compound features a thiazepane ring, a fluorophenyl group, and a benzonitrile moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₇H₁₈FN₃O₄S
Molecular Weight379.4 g/mol
Melting PointNot available
Boiling PointNot available

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The presence of the fluorophenyl group may enhance lipophilicity and facilitate membrane permeability, potentially leading to increased bioactivity.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Anticancer Activity : Thiazepane derivatives have been studied for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some thiazepane-based compounds demonstrate significant antimicrobial effects against a range of pathogens.
  • Anti-inflammatory Effects : Compounds featuring similar functional groups have shown promise in reducing inflammation through modulation of inflammatory pathways.

Case Studies

  • Anticancer Studies : A study on thiazepane derivatives indicated that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial Activity : Research highlighted the efficacy of thiazepane compounds against Gram-positive and Gram-negative bacteria, showcasing their potential as novel antimicrobial agents.

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